

N-Propyl Hexylone Hydrochloride: A Comprehensive Pharmacological Profile

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Compound of Interest		
Compound Name:	N-Propyl hexylone hydrochloride	
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Abstract

N-Propyl hexylone hydrochloride is a synthetic cathinone derivative, a class of psychoactive substances that has seen a rise in recreational use and scientific interest. As a structural analog of other potent monoamine reuptake inhibitors, its pharmacological profile is of significant interest to researchers in the fields of neuroscience, pharmacology, and toxicology. This technical guide provides a detailed overview of the known and extrapolated pharmacological characteristics of N-Propyl hexylone hydrochloride, including its mechanism of action, receptor and transporter interactions, and anticipated physiological effects. Due to the limited direct research on N-Propyl hexylone hydrochloride, this profile incorporates data from structurally similar compounds and established structure-activity relationships within the cathinone class to present a comprehensive and predictive analysis. This document is intended for research purposes only and does not endorse or condone the illicit use of this substance.

Chemical and Physical Properties

N-Propyl hexylone hydrochloride is an analytical reference standard categorized as a cathinone.[1][2][3] Its chemical and physical properties are summarized in the table below.



Property	Value	
Formal Name	1-(benzo[d][1][4]dioxol-5-yl)-2- (propylamino)hexan-1-one, monohydrochloride	
Molecular Formula	C16H23NO3 • HCl	
Formula Weight	313.8 g/mol	
Appearance	Crystalline solid	
Solubility	Soluble in DMF (2.5 mg/ml), DMSO (14 mg/ml), Ethanol (0.25 mg/ml), and PBS (pH 7.2, 3 mg/ml)[1]	

Pharmacological Profile

The primary mechanism of action for synthetic cathinones involves the modulation of monoamine neurotransmitter systems, specifically targeting the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).[5] These compounds can act as either reuptake inhibitors, blocking the removal of neurotransmitters from the synaptic cleft, or as releasing agents, promoting the non-vesicular release of neurotransmitters.[5]

Monoamine Transporter Activity

Direct quantitative data for **N-Propyl hexylone hydrochloride** is not readily available in the scientific literature. However, based on the pharmacological data of its close structural analog, N-ethylhexedrone, and established structure-activity relationships (SARs) for synthetic cathinones, a potent interaction with monoamine transporters is anticipated.

N-ethylhexedrone, which differs from N-Propyl hexylone only by the substitution of a propyl group with an ethyl group on the amine, is a potent norepinephrine-dopamine reuptake inhibitor (NDRI) with the following IC₅₀ values:[2]

- Norepinephrine Transporter (NET): 97 nM[2]
- Dopamine Transporter (DAT): 46 nM[2]



SAR studies on cathinone analogs have demonstrated that increasing the length of the N-alkyl substituent can influence potency at monoamine transporters.[4][6] Specifically, elongation of the alkyl chain from methyl to propyl has been shown to increase potency at the dopamine transporter.[4] Therefore, it is highly probable that **N-Propyl hexylone hydrochloride** is a potent inhibitor of both DAT and NET, with an IC50 value for DAT potentially lower (i.e., more potent) than that of N-ethylhexedrone. Its activity at the serotonin transporter (SERT) is expected to be significantly lower, consistent with the general profile of many synthetic cathinones.[7]

Table 1: Predicted Monoamine Transporter Inhibition Potency (IC₅₀) of **N-Propyl Hexylone Hydrochloride**

Transporter	Predicted IC50 (nM)	Basis for Prediction
Dopamine Transporter (DAT)	< 46	Based on N-ethylhexedrone data and SAR indicating increased potency with longer N-alkyl chains.[2][4]
Norepinephrine Transporter (NET)	~ 97	Based on N-ethylhexedrone data.[2]
Serotonin Transporter (SERT)	> 1000	General profile of many synthetic cathinones showing lower affinity for SERT.[7]

In Vivo Effects

Given its predicted potent activity as a dopamine and norepinephrine reuptake inhibitor, **N-Propyl hexylone hydrochloride** is expected to produce significant psychostimulant effects in vivo. These effects are likely to be similar to other cathinone derivatives and classic stimulants like cocaine and methamphetamine.

 Locomotor Activity: In rodent models, administration of N-Propyl hexylone hydrochloride is anticipated to cause a dose-dependent increase in locomotor activity.[1][8] This is a hallmark of psychostimulant drugs and is primarily mediated by increased dopaminergic neurotransmission in the nucleus accumbens.



• Drug Discrimination: In drug discrimination studies, it is predicted that animals trained to discriminate classic psychostimulants (e.g., cocaine, methamphetamine) from saline would generalize to **N-Propyl hexylone hydrochloride**, indicating similar subjective effects.[9][10]

Pharmacokinetics and Metabolism

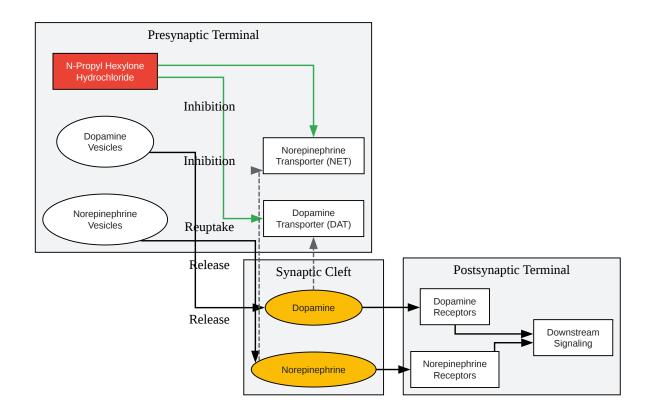
The pharmacokinetic profile of **N-Propyl hexylone hydrochloride** has not been formally reported. However, based on studies of other synthetic cathinones, it is likely to be metabolized in the liver primarily through N-dealkylation, reduction of the β -keto group, and hydroxylation of the alkyl chain and aromatic ring.[4] The resulting metabolites may or may not retain pharmacological activity.

Signaling Pathways

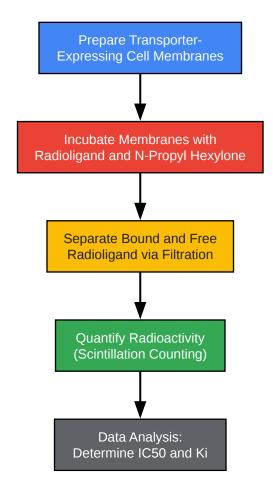
The primary signaling pathway affected by **N-Propyl hexylone hydrochloride** is the monoaminergic system. By inhibiting DAT and NET, it increases the extracellular concentrations of dopamine and norepinephrine, leading to enhanced activation of their respective postsynaptic receptors.

Recent research on some synthetic cathinones has also suggested the involvement of neuroinflammatory pathways. For instance, some cathinone analogs have been shown to activate Toll-like receptor 4 (TLR4), which can trigger downstream signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).[11] This can lead to the production of pro-inflammatory cytokines and may contribute to the neurotoxic effects observed with some of these substances.









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